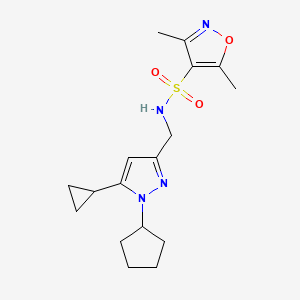

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methylene bridge to a 3,5-dimethylisoxazole sulfonamide moiety. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates and isocyanate derivatives, as exemplified in the preparation of structurally similar molecules (e.g., compounds 25 and 27 in ) .

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-11-17(12(2)24-20-11)25(22,23)18-10-14-9-16(13-7-8-13)21(19-14)15-5-3-4-6-15/h9,13,15,18H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHOWYDYOPVMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activity, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Cyclopentyl and cyclopropyl groups

- Pyrazole moiety

- Isosazole and sulfonamide functionalities

The molecular formula for this compound is with a molecular weight of approximately 389.5 g/mol. The presence of the sulfonamide group is significant as it enhances the compound's biological activity by facilitating interactions with various biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects:

- Reduction of Edema : The compound significantly decreases edema in animal models.

- Leukocyte Migration : It inhibits leukocyte migration to inflamed tissues.

These effects are attributed to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the suppression of NF-κB activation, a key transcription factor involved in inflammatory responses.

2. Inhibition of Cyclooxygenase (COX) Enzymes

Similar compounds have been shown to inhibit COX enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways. This suggests that this compound may also possess analgesic properties through COX inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Decreased edema and leukocyte migration | |

| Cytokine Inhibition | Downregulation of IL-6 and TNF-α | |

| COX Inhibition | Potential inhibition of COX enzymes |

Case Study: Anti-inflammatory Effects

In a controlled study involving rats with induced inflammation, administration of this compound resulted in a significant reduction in paw swelling compared to the control group. Histological analysis revealed reduced leukocyte infiltration in treated tissues, supporting its efficacy as an anti-inflammatory agent.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, the structural characteristics suggest favorable absorption and distribution profiles typical of sulfonamide derivatives. Safety assessments are crucial for determining therapeutic windows and potential side effects.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits notable anti-inflammatory effects. Key findings include:

- Reduction of Edema : The compound has been shown to significantly decrease edema in experimental models.

- Inhibition of Leukocyte Migration : It effectively reduces the migration of leukocytes to sites of inflammation.

- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

Treatment of Inflammatory Diseases

Given its anti-inflammatory properties, this compound may be beneficial in treating conditions characterized by chronic inflammation, such as:

- Rheumatoid arthritis

- Osteoarthritis

- Inflammatory bowel disease

Cancer Research

The compound's structural similarities to known kinase inhibitors suggest potential applications in oncology. Preliminary studies indicate that it may interact with specific kinases involved in cancer cell proliferation and survival pathways . Further investigation is needed to elucidate its efficacy against various cancer types.

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, this compound was administered to evaluate its effects on paw edema induced by carrageenan. Results demonstrated a significant reduction in paw swelling compared to control groups, supporting its anti-inflammatory potential.

Case Study 2: Cytokine Profile Analysis

Another study assessed the impact of the compound on cytokine levels in serum from treated animals. The results indicated a marked decrease in IL-6 and TNF-α levels post-treatment, aligning with the observed reduction in inflammatory symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide derivatives reported in , such as N-[(4-chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) and 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) . Key differences include:

Core Heterocycle : The target compound uses an isoxazole sulfonamide, whereas analogs 25 and 27 incorporate pyridine sulfonamide scaffolds.

Substituents : The pyrazole ring in the target molecule is substituted with cyclopentyl and cyclopropyl groups, contrasting with the trimethyl or butyl-dimethyl substituents in 25 and 27 .

Linkage : A methylene bridge connects the pyrazole and sulfonamide groups in the target compound, whereas analogs 25 and 27 feature direct sulfonamide-pyridine linkages.

Spectroscopic Data

While the target compound lacks reported spectroscopic data, analogs 25 and 27 provide benchmarks:

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1384–1170 cm⁻¹ ; C=O (carbamoyl) at 1726–1727 cm⁻¹ .

- NMR : Pyridyl protons resonate at δ 7.57–9.27 ppm (¹H), with pyrazole methyl groups at δ 1.93–2.19 ppm .

- Elemental Analysis : Analogs show <1.5% deviation between calculated and observed C/H/N values, indicating high purity .

Research Implications and Limitations

Solubility and Bioavailability : The cyclopropyl group could enhance lipophilicity, while the isoxazole sulfonamide may improve solubility relative to pyridine-based analogs.

Data Gaps : The lack of experimental data for the target compound limits mechanistic or structure-activity insights. Future studies should prioritize synthesis, crystallography (using SHELX suites ), and biological profiling.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide while addressing stereochemical and regioselective challenges?

- Methodological Answer :

- Begin with a retrosynthetic analysis focusing on modular assembly of the pyrazole and isoxazole-sulfonamide moieties. Use protecting groups (e.g., Boc for amines) to prevent side reactions during cyclopropane and cyclopentyl substitutions.

- Employ cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective pyrazole functionalization. Validate intermediates via HPLC and 2D-NMR (¹H-¹³C HSQC) to confirm stereochemistry .

- Optimize sulfonamide linkage using Mitsunobu or nucleophilic substitution, monitoring purity with LC-MS.

Q. What spectroscopic and computational methods are critical for characterizing this compound’s electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Determine π→π* and n→π* transitions to assess conjugation between pyrazole and isoxazole-sulfonamide groups.

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites .

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) .

Q. How can researchers screen this compound for preliminary biological activity in a cost-effective manner?

- Methodological Answer :

- Use in silico docking (AutoDock Vina) to predict binding affinity toward common targets (e.g., kinases, GPCRs). Prioritize assays based on computational results.

- Perform high-throughput enzymatic inhibition assays (e.g., fluorescence polarization) with positive/negative controls. Validate hits via dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How to resolve contradictory data between computational predictions and experimental binding assays for this compound?

- Methodological Answer :

- Re-examine force fields or solvation models in docking simulations (e.g., switch from MM/GBSA to explicit solvent MD).

- Validate experimental conditions: Check for aggregation (via dynamic light scattering) or redox activity (cyclic voltammetry). Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics .

Q. What strategies can optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Apply Design of Experiments (DoE) : Use a central composite design to test variables (temperature, catalyst loading, solvent polarity). Analyze via response surface methodology .

- Implement flow chemistry for cyclopropane formation, enhancing heat transfer and reducing side reactions. Monitor in real-time with inline FTIR .

Q. How to investigate the compound’s mechanism of action when initial phenotypic assays show non-specific effects?

- Methodological Answer :

- Perform chemical proteomics : Use a sulfonamide-directed affinity probe to pull down interacting proteins. Validate via SILAC (stable isotope labeling) and LC-MS/MS .

- Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed pathways. Cross-reference with known off-target databases (e.g., ChEMBL) .

Q. What advanced computational frameworks can model the compound’s pharmacokinetic properties?

- Methodological Answer :

- Combine QSAR models (e.g., SwissADME) with machine learning (Random Forest or Graph Neural Networks) to predict logP, bioavailability, and CYP450 metabolism.

- Validate predictions using ex vivo liver microsomal stability assays .

Data Contradiction and Reproducibility

Q. How to address irreproducible results in biological assays across different laboratories?

- Methodological Answer :

- Standardize protocols using BRENDA or Assay Guidance Manual guidelines. Include internal controls (e.g., reference inhibitors) and share raw data via platforms like Zenodo.

- Perform inter-lab ring trials with blinded samples. Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.